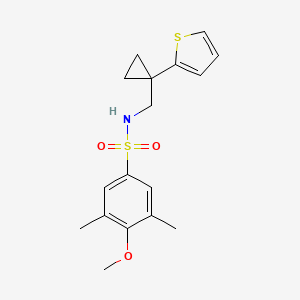

4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C16H19N3O2S, with a molecular weight of approximately 329.42 g/mol. The structure features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, along with a thiophene ring linked to a cyclopropyl group.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Below are the primary areas of activity:

1. Anti-inflammatory Activity

Research indicates that compounds similar to benzenesulfonamides exhibit significant anti-inflammatory effects. For instance, related compounds have shown inhibition of carrageenan-induced paw edema in rats, with percentages of inflammation reduction reported as high as 94.69% at specific time intervals .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1 below:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| B. subtilis | 6.63 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

3. Antiproliferative Activity

The antiproliferative effects were measured using various cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK293 | 5.3 |

These results indicate that the compound has potent antiproliferative activity, especially against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Case Studies

Several case studies have been documented regarding compounds structurally related to benzenesulfonamides:

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various benzenesulfonamide derivatives, revealing significant reductions in edema and inflammatory markers in animal models .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains, showing promising results that support their use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions.

Sulfonamide Coupling : React 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with (1-(thiophen-2-yl)cyclopropyl)methanamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

Cyclopropane Formation : The thiophene-substituted cyclopropane precursor can be synthesized via [2+1] cycloaddition using a Simmons–Smith reagent (Zn/Cu couple with diiodomethane) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Use high-resolution synchrotron data for accurate bond-length and angle measurements .

- Spectroscopy : Confirm functional groups via 1H/13C NMR (DMSO-d6) and IR (KBr pellet). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

- Computational Analysis : Optimize geometry using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and 6-31G(d,p) basis sets. Calculate electrostatic potential maps to identify reactive sites .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition) be resolved?

- Methodological Answer :

- Iterative Testing : Replicate assays under varying conditions (pH, temperature, co-solvents) to identify confounding factors .

- Hybrid Modeling : Combine molecular docking (AutoDock Vina) with wet-lab receptor-binding studies (e.g., SPR or ITC) to validate interactions. Discrepancies may arise from methodological differences in ligand-receptor assumptions (e.g., single vs. multiple receptor profiling) .

- Longitudinal Analysis : Use multi-wave panel designs to assess time-dependent effects, as short-term positive correlations may reverse in long-term studies due to resource depletion .

Q. What strategies are effective for refining ambiguous crystallographic data for this sulfonamide?

- Methodological Answer :

- Dual Software Validation : Compare SHELXL-refined structures with results from alternative programs (e.g., OLEX2 or Phenix). Discrepancies in thermal parameters may indicate disordered regions .

- Twinned Data Handling : For twinned crystals, apply Hooft/Y refinement in SHELXL and validate via Rint metrics. Use the BASF parameter to model twin fractions .

- High-Pressure Crystallography : Resolve electron density ambiguities by collecting data under high-pressure conditions (1–5 GPa) to stabilize lattice packing .

Q. How can computational studies inform structure-activity relationship (SAR) optimization?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map critical interactions (e.g., sulfonamide H-bonding, thiophene π-π stacking). Validate with alanine scanning mutagenesis in target proteins .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .

- Metabolic Stability Prediction : Apply CYP450 isoform docking (e.g., CYP3A4) to identify metabolic hotspots. Compare with in vitro microsomal assays .

Q. Data Contradiction and Validation

Q. What statistical frameworks address conflicting results in dose-response studies?

- Methodological Answer :

- Bayesian Hierarchical Modeling : Integrate heterogeneous datasets (e.g., IC50 values from cell lines vs. animal models) to estimate pooled effect sizes and credibility intervals .

- Resampling Techniques : Use bootstrapping (1,000 iterations) to assess robustness of EC50 values. Outliers may indicate assay-specific artifacts .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from ≥10 studies. Use Egger’s regression to detect publication bias .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-12-9-14(10-13(2)16(12)21-3)23(19,20)18-11-17(6-7-17)15-5-4-8-22-15/h4-5,8-10,18H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQXBYINEFSYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.